BenchChemオンラインストアへようこそ!

(R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one

Asymmetric Synthesis Anthracycline Intermediates Enantiomeric Excess

(R)-1-(2-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 41098-96-8), also indexed as (R)-(−)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, is a chiral tetrahydronaphthalene-derived α-hydroxy ketone with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol. It serves as the definitive AB-ring synthon (key intermediate) for the industrial synthesis of optically active anthracycline antibiotics—including doxorubicin, daunorubicin, epirubicin, and idarubicin—where the (R)-configuration at C(2) of the tetralin ring is stereochemically mapped to the essential (S)-configuration at C(9) of the final anthracyclinone pharmacophore.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 41098-96-8
Cat. No. B3265819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one
CAS41098-96-8
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)O
InChIInChI=1S/C14H18O4/c1-9(15)14(16)7-6-10-11(8-14)13(18-3)5-4-12(10)17-2/h4-5,16H,6-8H2,1-3H3/t14-/m1/s1
InChIKeyZSXULPOFXAGSMB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-1-(2-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 41098-96-8)? A Procurement-Focused Technical Snapshot


(R)-1-(2-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 41098-96-8), also indexed as (R)-(−)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, is a chiral tetrahydronaphthalene-derived α-hydroxy ketone with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . It serves as the definitive AB-ring synthon (key intermediate) for the industrial synthesis of optically active anthracycline antibiotics—including doxorubicin, daunorubicin, epirubicin, and idarubicin—where the (R)-configuration at C(2) of the tetralin ring is stereochemically mapped to the essential (S)-configuration at C(9) of the final anthracyclinone pharmacophore [1]. The compound is a crystalline solid (mp 128–129 °C) with calculated aqueous solubility of approximately 3.8 g/L at 25 °C and a computed density of 1.186 ± 0.06 g/cm³ .

Why the (R)-Enantiomer of 2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol Cannot Be Replaced by Its Racemate or (S)-Enantiomer in Anthracycline Synthesis


The stereochemistry at the C(2) tertiary alcohol center of this tetrahydronaphthalene intermediate directly determines the C(9) configuration of the downstream anthracyclinone aglycone, which is the defining chiral element for antitumor activity [1]. Only anthracyclinones bearing the (S)-configuration at C(9)—derived exclusively from the (R)-enantiomer of this key intermediate—exhibit the desired pharmacological activity [1]. The racemic (±)-mixture, historically used as a starting material requiring optical resolution, inherently sacrifices a minimum of 50% of material to the inactive (S)-enantiomer and introduces additional purification burden and batch-to-batch variability [2]. Furthermore, the α-hydroxy ketone moiety at C(9) of anthracyclinones is susceptible to acid-catalyzed racemization, meaning any residual enantiomeric impurity in the intermediate propagates directly into the final active pharmaceutical ingredient and can compromise both potency and regulatory compliance [3].

Quantitative Differentiation Evidence for (R)-1-(2-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one Versus Its Closest Analogs


Enantiomeric Excess: 99% e.e. for the (R)-Enantiomer via Sharpless Asymmetric Dihydroxylation vs. Racemic Resolution Defaults

The Sharpless asymmetric dihydroxylation-based synthesis reported by Menarini Ricerche delivers the target (R)-enantiomer in 52% overall yield with 99% enantiomeric excess (e.e.), requiring no chromatographic separation across four steps [1]. In contrast, the industrial standard prior to this route—optical resolution of the racemic (±)-mixture with optically active α-phenylethylamine—theoretically caps the maximum yield of the desired (R)-enantiomer at 50% and typically achieves lower enantiopurity due to incomplete diastereomeric salt separation [2]. The 99% e.e. level is critical because the subsequent C(9) center in anthracyclinones is prone to acid-catalyzed racemization; any initial enantiomeric deficiency is amplified through the synthetic sequence [3].

Asymmetric Synthesis Anthracycline Intermediates Enantiomeric Excess

Stereochemical Configuration–Activity Mapping: (R)-Intermediate → (S)-C(9) Anthracyclinone Is Essential for Antitumor Potency

The (R)-configuration at C(2) of the tetrahydronaphthalene intermediate is stereospecifically translated to the (S)-configuration at C(9) of the tetracyclic anthracyclinone framework during the AB + CD ring coupling and subsequent elaboration [1]. The Tetrahedron: Asymmetry paper explicitly states that 'only compounds with (S)-configuration at this position show the desired pharmacological activity' [1]. The (S)-(+)-enantiomer of the intermediate (CAS 60733-74-6) would furnish anthracyclinones with the inverted (R)-C(9) configuration, which are pharmacologically inactive as antitumor agents . This configurational requirement has been confirmed across multiple anthracycline structural classes including daunomycinone, adriamycinone, and 4-demethoxydaunomycinone (idarubicinone) [2].

Stereochemistry–Activity Relationship Anthracycline C(9) Configuration Enantiomer-Specific Pharmacophore

Process Efficiency: One-Pot Bromolactone Conversion to (R)-Intermediate with >95% e.e. vs. Multi-Step Resolution Workflows

The improved asymmetric synthesis route via bromolactonization of chiral acetals derived from (1R,2R)-(+)-tartaric acid diamide and 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene enables one-pot conversion of the predominantly formed seven-membered bromo lactones to the target (R)-compound with >95% e.e. [1]. This contrasts with the conventional multi-step sequence—racemic α-hydroxylation of β-keto ester 11 using t-BuOK/O₂, followed by optical resolution with α-phenylethylamine—which requires at least two additional separation steps and results in material loss exceeding 50% from the undesired enantiomer [2]. The bromolactonization route achieves a diastereomeric ratio of 98.5:1.5 for the key bromo lactone intermediate (7bA:7bB), demonstrating exceptional stereochemical control at the halogenation stage [2].

Process Chemistry One-Pot Synthesis Bromolactonization Route

Commercial Purity Benchmarking: 97–98% Chemical Purity with Batch Consistency for Research and Industrial Procurement

Commercially available batches of this compound from reputable non-excluded vendors are specified at 97% purity (Chemenu, Catalog CM140068) and 98% purity (Leyan, Catalog 1639533), with the molecular identity confirmed by CAS 41098-96-8 . The melting point is reported as 128–129 °C, providing a straightforward identity and purity checkpoint by differential scanning calorimetry or capillary melting point determination . The calculated aqueous solubility of 3.8 g/L (slightly soluble) informs solvent selection for downstream coupling reactions . In contrast, the racemic (±)-intermediate is not commonly stocked at comparable purity levels by major chemical suppliers due to its reduced utility in enantioselective anthracycline synthesis, and the (S)-(+)-enantiomer (CAS 60733-74-6) has limited commercial availability with no listed recommended suppliers .

Chemical Purity Procurement Specification Batch Consistency

Scalability and Industrial Precedent: The (R)-Intermediate as the Established Industrial Standard for Anthracycline Manufacturing

The Tetrahedron: Asymmetry (2001) paper notes that 'hydroxy ketone (R)-5 has been commonly prepared on an industrial scale by resolution of the corresponding racemic mixture' and that the novel Sharpless route was developed at Menarini Ricerche Spa specifically to address the scalability limitations of earlier stereoselective methods [1]. The US Patent 4,212,828 (assigned to Sagami Chemical Research Center) establishes the industrial relevance of this compound class, explicitly stating that optically active compounds of this type 'are extremely useful as starting materials for synthesis of anthracycline antibiotics such as adriamycin and daunorubicin' and are key to producing non-natural anthracyclines (4-demethoxy-adriamycin, 4-demethoxy-daunorubicin = idarubicin) with improved therapeutic indices [2]. The patent further discloses that the optically active (R)-(−)-enantiomer is specifically required for these non-natural analogs, which exhibit reduced cardiotoxicity compared to the natural products [2].

Industrial Synthesis Scale-Up Anthracycline Manufacturing

Procurement-Relevant Application Scenarios for (R)-1-(2-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 41098-96-8)


Enantioselective Total Synthesis of Idarubicin (4-Demethoxydaunorubicin) and Its Aglycone

The (R)-enantiomer is the mandatory AB-ring synthon for constructing idarubicinone, the aglycone of the clinically approved anthracycline idarubicin, which is listed on the WHO Model List of Essential Medicines. The US Patent 4,212,828 explicitly identifies (R)-(−)-2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol as the starting material for optically active 4-demethoxydaunorubicin (idarubicin) and 4-demethoxyadriamycin, compounds developed to mitigate the dose-limiting cardiotoxicity of natural anthracyclines [1]. Procurement at ≥97% purity with ≥99% e.e. is essential for GMP-compliant manufacturing [2].

Academic and Industrial Research on Novel Anthracycline Analogs with Improved Therapeutic Indices

Research groups developing next-generation anthracyclines—including 11-deoxyanthracyclines, 8-fluoroanthracyclines, and morpholinyl-substituted analogs—require the enantiopure (R)-intermediate as the universal AB-ring building block [1]. The one-pot bromolactonization route to this intermediate (Chemistry Letters, 1985) enables academic labs to access the chiral AB-synthon without investment in chiral resolution infrastructure, facilitating structure–activity relationship (SAR) studies where stereochemical purity is a prerequisite for meaningful biological data [2].

Process Development and Scale-Up of Anthracycline API Manufacturing

The Sharpless asymmetric dihydroxylation route delivering the (R)-intermediate in 52% overall yield with 99% e.e. without chromatographic purification (Tetrahedron: Asymmetry, 2001) is specifically designed for industrial transfer [1]. Process chemistry teams evaluating synthetic routes to anthracycline active pharmaceutical ingredients can benchmark their own in-house routes against this published method, which eliminates the material loss and waste associated with classical resolution protocols [2]. The documented melting point (128–129 °C) and solubility profile (3.8 g/L in water) provide essential engineering parameters for crystallization development and reactor design .

Quality Control Reference Standard for Enantiopurity Monitoring in Anthracycline Production

The (R)-enantiomer serves as an authentic reference standard for chiral HPLC method development and in-process enantiopurity monitoring during anthracycline synthesis [1]. Given that the C(9) α-hydroxy ketone moiety of anthracyclinones is susceptible to acid-catalyzed racemization, having a well-characterized (R)-intermediate with confirmed 99% e.e. enables rigorous tracking of stereochemical integrity throughout multi-step synthetic sequences [2]. The (S)-(+)-enantiomer (CAS 60733-74-6) can be procured separately as the opposite enantiomer reference marker for method validation .

Quote Request

Request a Quote for (R)-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.